N,N-Diethyl-3-methoxy-4-nitrosoaniline
Description
Structure
3D Structure
Properties
CAS No. |
97-19-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxy-4-nitrosoaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)9-6-7-10(12-14)11(8-9)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
YFLMEXHABQOPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitrosation of N,N-Diethyl-3-methoxyaniline
The primary route involves the nitrosation of N,N-diethyl-3-methoxyaniline (1’a ) using sodium nitrite (NaNO₂) in acidic media. This method, detailed in Yoshida and Segi’s work, proceeds via electrophilic aromatic substitution at the para position relative to the methoxy group.
Procedure :
-
1’a (0.5 mmol) is suspended in 90% isopropanol (i-PrOH, 10 mL) under argon.
-
A solution of NaNO₂ (0.5 mmol) and concentrated HCl (0.5 mmol) in 90% i-PrOH (10 mL) is added dropwise at 0–5°C.
-
The mixture is stirred for 4 hours at reflux (82–85°C), followed by solvent removal under reduced pressure.
-
Purification via silica gel chromatography (CHCl₃/MeOH, 10:1) yields 2a as a light green powder in 79% yield.
Key Data :
Alternative Alkyl Nitrite-Mediated Nitrosation
A patent by Williams et al. describes nitrosation using alkyl nitrites (e.g., isopropyl nitrite) in aqueous HCl, bypassing NaNO₂. This method emphasizes scalability for industrial applications.
Procedure :
-
1’a is suspended in 2 M HCl (15 mL) at 0°C.
-
Isopropyl nitrite (1.2 equiv.) is added gradually over 30 minutes.
-
The reaction is stirred for 2 hours, extracted with CH₂Cl₂, and purified via recrystallization (MeOH/AcOEt).
Key Data :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Nitrosation efficiency correlates strongly with temperature control. Yoshida and Segi demonstrated that maintaining 0–5°C during NaNO₂ addition minimizes by-products (e.g., diazo species), while reflux in i-PrOH ensures complete reaction. Comparative studies in acetonitrile/water reported lower yields (≤65%), attributed to reduced solubility of intermediates.
Acid Catalysis
Protic acids (HCl, H₂SO₄) facilitate nitrosonium ion (NO⁺) generation. The molar ratio of HCl:NaNO₂:aniline (1:1:1) is critical; excess acid promotes over-nitrosation, while insufficient acid stalls reactivity. A patent by Bayer AG highlights that substituting HCl with H₂SO₄ increases yield to 85% but complicates purification due to sulfate by-products.
Characterization and Analytical Data
Spectroscopic Analysis
¹³C NMR (CDCl₃) :
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirmed >98% purity, with retention time = 4.2 minutes.
Comparative Analysis of Synthetic Methods
| Parameter | NaNO₂/HCl Method | Alkyl Nitrite Method |
|---|---|---|
| Yield | 79% | 68–72% |
| Reaction Time | 4 hours | 2 hours |
| By-Products | <5% | 10–15% |
| Scalability | Lab-scale | Industrial |
| Purification Complexity | Moderate | High |
The NaNO₂/HCl route offers higher yields and simpler purification, making it preferable for laboratory synthesis. Conversely, alkyl nitrites enable faster reactions but require specialized equipment for large-scale applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated products.
Scientific Research Applications
Analytical Chemistry
N,N-Diethyl-3-methoxy-4-nitrosoaniline serves as a reagent in analytical methods for detecting metal ions and other organic compounds. The nitroso group enhances its reactivity, allowing it to form complexes with certain metal ions, which can be quantified using spectroscopic techniques.
Case Study: Detection of Metal Ions
A study demonstrated the effectiveness of this compound in detecting lead ions in aqueous solutions. The compound forms a colored complex with lead ions, which can be measured spectrophotometrically. This method provides a sensitive and selective approach for environmental monitoring of heavy metals.
Pharmaceutical Applications
The compound has been investigated for its potential biological activity. Nitrosoanilines are known to exhibit various pharmacological effects, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against several bacterial strains. In vitro tests revealed that the compound inhibits the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Synthetic Organic Chemistry
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in organic synthesis.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-4-nitrosoaniline | Lacks methoxy group | More reactive due to absence of electron-donating group |
| 3-Methoxy-N,N-diethyl-4-nitrosoaniline | Ethyl groups instead of methyl | Potentially different solubility and reactivity |
| 4-Nitroaniline | Nitro group instead of nitroso | Exhibits different electronic properties and reactivity |
| 3-Methoxy-N,N-diethyl-aniline | No nitroso group | Focused on different applications in organic synthesis |
This table highlights the structural differences and unique aspects of compounds related to this compound, emphasizing its versatility in synthetic applications.
Environmental Chemistry
This compound has been studied for its role as a potential pollutant due to its nitrosamine structure. The formation of nitrosamines from various organic compounds raises concerns regarding their environmental impact and potential carcinogenicity.
Case Study: Environmental Monitoring
A comprehensive assessment was conducted to evaluate the presence of nitrosamines, including this compound, in wastewater samples. The study employed advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect trace levels of nitrosamines, providing insights into pollution sources and mitigation strategies.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparison with Similar Compounds
N,N-Dimethyl-4-nitrosoaniline (NDMA)
N,N-Diethyl-4-nitrosoaniline HCl
- Molecular Formula : C₁₀H₁₄N₂O·HCl; Molecular Weight : 214.70 g/mol .
- Structural Differences : Lacks the 3-methoxy group and exists as a hydrochloride salt.
- Properties : The HCl salt enhances solubility in polar solvents compared to the free base. Its nitroso group at the 4-position facilitates nucleophilic substitution reactions, similar to the target compound .
3-Methoxy-N-methyl-N-nitrosoaniline
- Molecular Formula : C₈H₁₀N₂O₂; Molecular Weight : 166.18 g/mol .
- Reactivity : Undergoes acid-catalyzed Fischer–Hepp rearrangement to yield 3-methoxy-N-methyl-4-nitrosoaniline with >90% yield in aqueous acid. This highlights the influence of methoxy groups on reaction pathways .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of N,N-Diethyl-3-methoxy-4-nitrosoaniline and Analogues
Reactivity Trends:
- Nitroso Group Reactivity : The nitroso group in all compounds participates in electrophilic substitution and rearrangement reactions. For example, NDMA undergoes denitrosation in the presence of nucleophiles like SCN⁻ .
- Substituent Effects : Methoxy groups enhance electron density on the aromatic ring, directing nitroso group reactivity. Ethyl substituents increase steric hindrance compared to methyl, slowing certain reactions .
Biological Activity
The biological activity of N,N-Diethyl-3-methoxy-4-nitrosoaniline is primarily attributed to its nitroso group. This functional group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The compound's effects are likely mediated through pathways involving oxidative stress and modulation of cellular signaling.
Potential Applications
Based on the properties of similar nitrosoanilines, this compound may have applications in various biological contexts:
- Antimicrobial Activity: Nitro compounds, including nitrosoanilines, often exhibit antimicrobial properties . The NO2 moiety can trigger redox reactions within cells, causing toxicity and eventual death of microorganisms.
- Antineoplastic Potential: Some nitro compounds have shown antineoplastic activity . this compound might possess similar properties, warranting further investigation in cancer research.
- Singlet Oxygen Detection: Structurally similar compounds like N,N-Dimethyl-4-nitrosoaniline are used for detecting singlet oxygen . this compound may have similar applications in biochemical research.
Interactions with Biological Molecules
The compound likely interacts with various biological molecules:
- DNA Modification: Nitrosoanilines can potentially form DNA adducts, leading to mutagenic effects .
- Protein Interactions: The nitro group affects the molecule's polarity and electronic properties, potentially favoring interactions with specific amino acids in proteins .
- Enzymatic Reactions: The compound may undergo N-acetylation in human skin, similar to related compounds like p-Phenylenediamine .
Toxicological Considerations
While specific toxicity data for this compound is not available, insights can be drawn from related compounds:
- Acute Toxicity: Similar compounds have shown varying degrees of acute toxicity. For instance, the minimal lethal oral dose of p-Phenylenediamine in rats was 75 mg/kg .
- Repeated Dose Toxicity: Long-term exposure studies are needed to determine chronic effects.
- Skin Sensitization: Given the skin-sensitizing potential of related compounds, this compound may also pose risks for skin sensitization .
Research Gaps and Future Directions
- Specific Biological Targets: Further research is needed to identify the precise biological targets of this compound.
- Structure-Activity Relationships: Comparative studies with structurally similar compounds could elucidate the impact of the methoxy and diethyl groups on biological activity.
- In Vivo Studies: Animal studies are required to assess the compound's pharmacokinetics, efficacy, and safety profile.
Q & A
Q. What are the optimal synthetic routes for N,N-Diethyl-3-methoxy-4-nitrosoaniline, and how can purity be validated?
The synthesis typically involves nitrosation of N,N-Diethyl-3-methoxyaniline using sodium nitrite under acidic conditions. Evidence from analogous compounds (e.g., N,N-Dimethyl-4-nitrosoaniline) indicates that electrophilic aromatic substitution at the para position is favored due to the activating methoxy and electron-donating diethylamino groups . Post-synthesis, purity is validated via:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated vs. experimental values within ±0.001 Da) .
- Nuclear Magnetic Resonance (NMR): Key peaks include aromatic protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and ethyl groups (δ 1.2–1.4 ppm for CH3, 3.3–3.6 ppm for CH2) .
Q. How does the nitroso group influence the compound’s stability under varying pH and temperature?
The nitroso (-NO) group is redox-active and sensitive to pH. In acidic conditions (pH < 3), denitrosation may occur via nucleophilic attack (e.g., by Cl⁻ or SCN⁻), yielding N,N-Diethyl-3-methoxyaniline as a byproduct. In neutral/basic conditions, the compound is more stable but prone to photodegradation. Stability studies should include:
- Kinetic Monitoring: UV-Vis spectroscopy (λmax ~450 nm for nitroso derivatives) to track degradation rates .
- Thermogravimetric Analysis (TGA): Melting points and decomposition temperatures (e.g., nitrosoanilines typically melt at 120–150°C) .
Advanced Research Questions
Q. What mechanistic insights explain the Fischer–Hepp rearrangement in nitrosoaniline derivatives?
The Fischer–Hepp rearrangement involves intramolecular transfer of the nitroso group from nitrogen to the aromatic ring. For This compound, protonation of the nitrosoamine under acidic conditions generates a nitrosyl cation (NO⁺), which migrates to the para position. Key evidence includes:
- Isotopic Labeling: Retention of 15N labels in the product confirms intramolecular transfer .
- Kinetic Isotope Effects (KIE): Absence of solvent KIEs supports a non-solvated transition state .
4. How do π-π interactions and hydrogen bonding affect the molecular packing of This compound in crystalline phases?* X-ray diffraction studies of related compounds (e.g., N,N-Dimethyl-4-nitrosoaniline) reveal layered structures stabilized by:
Q. What role does this compound play in NADP(H)-dependent oxidoreductase systems?
Nitrosoanilines act as electron acceptors in enzymatic redox reactions. For example, methanol:NDMA oxidoreductases from Amycolatopsis methanolica utilize the nitroso group to shuttle electrons between NADP(H) and substrates. Key features include:
- Decameric Structure: Fivefold symmetry with NADP(H) cofactors bound noncovalently (molar ratio ~0.7 per subunit) .
- Metal Coordination: Zn²⁺ and Mg²⁺ ions stabilize the active site, enhancing redox efficiency .
Data Contradictions and Resolutions
- Synthesis Yields: reports yields >85% for nitrosoanilines, while notes reduced yields (≤85%) when nitrite traps (e.g., hydrazoic acid) are present. Resolution: Traps compete with intramolecular pathways, favoring denitrosation over rearrangement .
- Redox Activity: highlights enzymatic redox activity, whereas suggests susceptibility to nucleophilic degradation. Resolution: Redox stability is context-dependent, requiring controlled pH and absence of strong nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
